3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S13989852
CAS No.
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic ac...

Product Name

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c14-11(15)13-7-12(8-13,9-13)10-5-3-1-2-4-6-10/h10H,1-9H2,(H,14,15)

InChI Key

UELAMFWYEBQMIE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C23CC(C2)(C3)C(=O)O

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure, which incorporates a cycloheptyl group attached to a bicyclo[1.1.1]pentane framework. The molecular formula for this compound is C11H16O2C_{11}H_{16}O_2, and it features a carboxylic acid functional group (-COOH) that plays a significant role in its chemical behavior and biological activity. The bicyclo[1.1.1]pentane core is notable for its strain and rigidity, which can influence the compound's reactivity and interactions with biological systems.

Typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, releasing carbon dioxide.
  • Neutralization: Reacting with bases to form salts.

These reactions are significant in synthetic organic chemistry, where this compound can serve as a precursor or intermediate in the synthesis of more complex molecules.

Research indicates that compounds containing bicyclo[1.1.1]pentane frameworks exhibit interesting biological activities, including potential applications in medicinal chemistry. The unique structure of 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid may contribute to its efficacy as a bioactive agent, particularly in drug design where it can act as a phenyl ring bioisostere—replacing traditional aromatic systems to enhance pharmacokinetic properties without sacrificing biological activity.

Synthesis of 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods:

  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that allow for the efficient production of bicyclo[1.1.1]pentane derivatives, including carboxylic acids, with high yields and purity .
  • Multi-step Synthesis: Traditional synthetic routes may involve multiple steps including cyclization reactions followed by functional group modifications to introduce the carboxylic acid moiety.

These methods highlight the versatility and adaptability of synthetic strategies employed in organic chemistry.

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs, particularly as a scaffold for bioactive compounds.
  • Material Science: The rigidity and strain of the bicyclic structure could be beneficial in designing new materials with specific mechanical properties.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

Studies focusing on the interactions of 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Investigations into its binding affinities and mechanisms of action can provide insights into how this compound might be utilized therapeutically.

Several compounds share structural similarities with 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Bicyclo[1.1.1]pentane-1-carboxylic acidC6H8O2C_6H_8O_2Simpler structure; lacks cycloheptyl substitution
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidC6H7FO2C_6H_7FO_2Fluorine substitution enhances electrophilic character
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acidC7H7NO2C_7H_7NO_2Incorporates a cyano group, affecting polarity and reactivity

The uniqueness of 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid lies in its cycloheptyl substitution, which introduces additional steric effects and potentially alters its reactivity compared to simpler bicyclic structures.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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